molecular formula C14H14ClNO B3173374 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine CAS No. 946785-25-7

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine

Cat. No.: B3173374
CAS No.: 946785-25-7
M. Wt: 247.72 g/mol
InChI Key: IRCXCJLIFRGBDA-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine is an organic compound that features a phenylamine group substituted with a chloro and methyl group on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine typically involves the reaction of 4-chloro-3-methylphenol with 3-methylphenylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is first converted to a suitable leaving group, such as a halide, and then reacted with the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)phenol
  • 4-(4-Chloro-3-methylphenoxy)benzaldehyde
  • 4-(4-Chloro-3-methylphenoxy)benzoic acid
  • 4-(4-Chloro-3-methylphenoxy)benzonitrile

Uniqueness

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-8-12(4-5-13(9)15)17-14-6-3-11(16)7-10(14)2/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCXCJLIFRGBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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